molecular formula C27H48O2 B13787590 Cholestane-3,6-diol, (3beta,5alpha,6beta)- CAS No. 570-85-4

Cholestane-3,6-diol, (3beta,5alpha,6beta)-

Cat. No.: B13787590
CAS No.: 570-85-4
M. Wt: 404.7 g/mol
InChI Key: PMWTYEQRXYIMND-DTLXENBRSA-N
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Preparation Methods

The synthesis of Cholestane-3,6-diol, (3beta,5alpha,6beta)- involves several steps. One common method is the oxidation of cholesterol derivatives. The reaction conditions typically include the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane . The reaction is carried out at low temperatures to control the formation of the desired diol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cholestane-3,6-diol, (3beta,5alpha,6beta)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-CPBA, reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Cholestane-3,6-diol, (3beta,5alpha,6beta)- is unique due to its specific hydroxylation pattern and its potent cytotoxic effects. Similar compounds include:

These compounds share some structural similarities but differ in their specific hydroxylation patterns and biological activities.

Properties

CAS No.

570-85-4

Molecular Formula

C27H48O2

Molecular Weight

404.7 g/mol

IUPAC Name

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol

InChI

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

PMWTYEQRXYIMND-DTLXENBRSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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